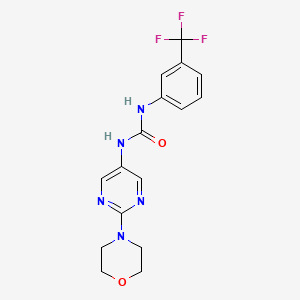

1-(2-Morpholinopyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea

Description

Properties

IUPAC Name |

1-(2-morpholin-4-ylpyrimidin-5-yl)-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N5O2/c17-16(18,19)11-2-1-3-12(8-11)22-15(25)23-13-9-20-14(21-10-13)24-4-6-26-7-5-24/h1-3,8-10H,4-7H2,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCZTKQSLNMTCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Morpholinopyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a morpholinopyrimidine moiety linked to a trifluoromethylphenyl urea group. Its molecular formula is , with a molecular weight of approximately 321.29 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and potentially increases biological activity.

This compound has been identified as a potent inhibitor of specific kinases, particularly Polo-like kinase 4 (PLK4). PLK4 is crucial for centriole duplication, and its overexpression is associated with various cancers. The inhibition of PLK4 leads to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for cancer therapy .

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity through the following mechanisms:

- Inhibition of Cell Proliferation : In vitro studies show that treatment with the compound leads to reduced proliferation rates in various cancer cell lines, particularly those with mutations in the p53 pathway.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, which is evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cell Proliferation | Inhibition in cancer cell lines | |

| Apoptosis | Induction via mitochondrial pathways | |

| PLK4 Inhibition | Blockage of centriole duplication |

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Breast Cancer : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The study reported a 60% decrease in tumor volume compared to control groups .

- Non-Small Cell Lung Cancer (NSCLC) : Another investigation focused on NSCLC cell lines found that the compound effectively inhibited cell growth and induced apoptosis through activation of the caspase pathway. This suggests potential for therapeutic application in NSCLC .

Toxicity and Safety Profile

Initial toxicity assessments indicate that while the compound shows promising biological activity, it also exhibits some toxic effects at higher concentrations. Acute toxicity studies have classified it as hazardous if ingested or inhaled . Further research is needed to establish a comprehensive safety profile.

Comparison with Similar Compounds

1-(2-Chloro-4-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea

- Structure: Shares the 2-morpholinopyrimidin-5-yl group but substitutes the trifluoromethylphenyl with a 2-chloro-4-methylphenyl group.

- Molecular Formula : C₁₆H₁₈ClN₅O₂; Molecular Weight : 347.80 .

Ureas with Varied Heterocyclic Moieties

1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea

- Structure: Replaces the morpholinopyrimidine with a phenoxypyrimidine group and substitutes the trifluoromethylphenyl with a 2-ethylphenyl.

- Molecular Formula : C₁₉H₁₈N₄O₂; Molecular Weight : 334.38 .

- Key Differences : The absence of morpholine may reduce solubility, while the ethyl group on the phenyl ring could modulate lipophilicity and pharmacokinetics.

1-[4-(4-Amino-5-oxopyrido[2,3-d]pyrimidin-8(5H)-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

- Structure: Features a pyrido[2,3-d]pyrimidine core instead of morpholinopyrimidine and includes a fluoro-trifluoromethylphenyl group.

- Molecular Formula : C₂₁H₁₄F₄N₆O₂; Molecular Weight : 458.37 .

- Key Differences : The extended pyridopyrimidine system and additional fluorine atom may enhance binding specificity to certain enzymatic pockets.

Aryl-Substituted Ureas with Diverse Pharmacophores

Thiazole-Piperazine Derivatives (Compounds 11a–11o)

- Example : 1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11e).

- Structure: Retains the 3-(trifluoromethyl)phenyl group but replaces the morpholinopyrimidine with a thiazole-piperazine-hydrazinyl pharmacophore.

- Molecular Formula : C₂₄H₂₄F₃N₇O₂; Molecular Weight : 534.1 .

- Key Differences : The thiazole-piperazine moiety introduces hydrogen-bonding and steric bulk, which could influence target engagement and cellular permeability.

M64/M64HCl: Dimethylamino-Pyridinylethyl Derivatives

- Structure: Contains a dimethylamino-pyridinylethyl linker in addition to the morpholino and trifluoromethylphenyl groups.

- Molecular Formula: Not explicitly stated, but likely larger than the target compound due to the extended side chain .

- Key Differences: The dimethylamino and pyridinyl groups may enhance solubility (as seen in the hydrochloride salt, M64HCl) and modulate kinase activation profiles.

Structural and Functional Analysis

Substituent Effects on Molecular Properties

| Compound | Molecular Weight | Key Substituents | Potential Impact |

|---|---|---|---|

| Target Compound | ~347–350* | Morpholino, CF₃ | High solubility, strong electron withdrawal |

| 1-(2-Chloro-4-methylphenyl)-... | 347.80 | Cl, CH₃ | Reduced electron withdrawal |

| Compound 11e | 534.1 | Thiazole-piperazine | Increased steric bulk, H-bonding capacity |

| M64HCl | N/A | Dimethylamino-pyridinylethyl | Enhanced solubility, kinase activation |

*Estimated based on structural analogs.

Pharmacophore Comparison

- Morpholinopyrimidine vs. Phenoxypyrimidine: Morpholine improves water solubility, whereas phenoxy groups may increase lipophilicity .

- Trifluoromethyl vs.

- Extended Systems (e.g., pyrido[2,3-d]pyrimidine) : Larger aromatic systems may improve target specificity but reduce bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.